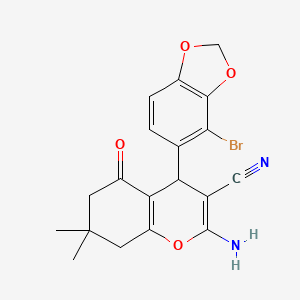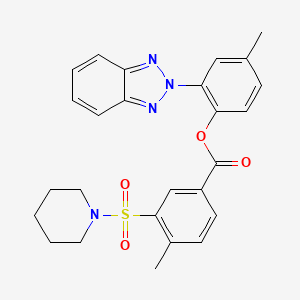
2-amino-4-(4-bromo-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a chromene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole intermediate, followed by its bromination. The brominated intermediate is then subjected to a series of condensation reactions with appropriate reagents to form the chromene ring and introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can modulate biological pathways and result in various effects, depending on the target and the context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(1H-pyrazol-3-yl)phenol: This compound shares the brominated benzodioxole moiety but lacks the chromene ring and nitrile group.
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound has the chromene ring and nitrile group but lacks the benzodioxole moiety.
Uniqueness
2-AMINO-4-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H17BrN2O4 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-amino-4-(4-bromo-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H17BrN2O4/c1-19(2)5-11(23)15-13(6-19)26-18(22)10(7-21)14(15)9-3-4-12-17(16(9)20)25-8-24-12/h3-4,14H,5-6,8,22H2,1-2H3 |
InChI Key |
LBABAIPFEHGLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C4=C(C=C3)OCO4)Br)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15016816.png)
![2-(Benzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B15016821.png)
![(1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol](/img/structure/B15016822.png)
![4-(2-methylphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15016829.png)
![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B15016840.png)
![2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15016845.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15016850.png)
![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B15016862.png)
![2-(4-Butylphenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15016863.png)

![4-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15016877.png)
![N'-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15016883.png)
![1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one](/img/structure/B15016886.png)
![4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15016891.png)
